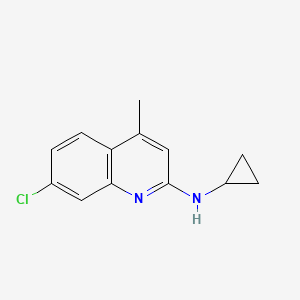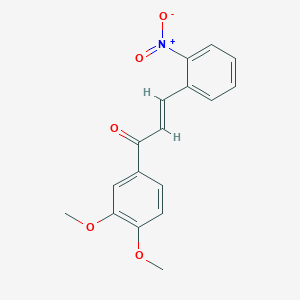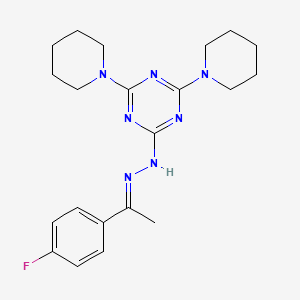![molecular formula C19H27N3O3 B3861956 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
説明
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system (CNS). DMQX has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
作用機序
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine exerts its pharmacological effects by selectively blocking the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine reduces the influx of calcium ions into the neuron, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. In addition to its NMDA receptor-blocking activity, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been found to modulate other neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is a useful tool for studying the role of the NMDA receptor in various neurological disorders. Its selectivity for the NMDA receptor allows researchers to specifically target this receptor and study its effects on neuronal function. However, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. Another potential direction is the investigation of the potential therapeutic applications of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine and its potential mechanisms of action.
科学的研究の応用
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to reduce seizure activity and increase seizure threshold. In Parkinson's disease models, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been found to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to improve cognitive function and reduce amyloid-beta accumulation.
特性
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-11-18(20-5-4-6-22-7-9-25-10-8-22)21-16-12-15(23-2)13-17(24-3)19(14)16/h11-13H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLVCIFKAVXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(4-acetyl-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861879.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B3861895.png)

![ethyl 4-imino-2-[(3-phenylpropyl)thio]-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3861925.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)

![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861971.png)


![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)
